2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide
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Overview
Description
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide is an organic compound that features a fluorobenzylidene group attached to a pentanamide backbone
Preparation Methods
The synthesis of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide typically involves the condensation of 4-fluorobenzaldehyde with a suitable amide precursor under acidic or basic conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methyl-3-oxo-N-phenylpentanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpent
Biological Activity
The compound 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide (CAS Number: 125971-96-2) is a synthetic organic molecule with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of HMG-CoA reductase inhibitors like atorvastatin. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
The primary biological activity of this compound is attributed to its role as an inhibitor of the enzyme HMG-CoA reductase , which is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers cholesterol levels in the body, making it a potential therapeutic agent for managing hyperlipidemia.
Biological Activity and Therapeutic Applications
- Cholesterol Regulation : As an HMG-CoA reductase inhibitor, this compound has been studied for its efficacy in lowering LDL cholesterol levels, which is beneficial in preventing cardiovascular diseases.
- Antihyperlipidemic Effects : The compound's structure suggests potential antihyperlipidemic properties, similar to other statins. In vitro studies have demonstrated its ability to reduce lipid levels effectively.
- Cancer Research : Emerging studies indicate that derivatives of this compound may exhibit anticancer properties by modulating lipid metabolism pathways that are often dysregulated in cancer cells.
Table 1: Summary of Biological Activities
Case Study: HMG-CoA Reductase Inhibition
In a study conducted by Roth et al. (1991), the compound was evaluated for its inhibitory effects on HMG-CoA reductase. The results indicated that it acts as a selective and competitive inhibitor, demonstrating effective binding affinity and leading to a significant decrease in cholesterol synthesis within cellular models .
Case Study: Antihyperlipidemic Effects
A preclinical trial reported by Wang et al. (2007) highlighted the antihyperlipidemic effects of this compound. Mice treated with the compound showed a marked reduction in serum cholesterol levels compared to control groups, suggesting its potential application in treating hyperlipidemia .
Properties
Molecular Formula |
C19H18FNO2 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C19H18FNO2/c1-13(2)18(22)17(12-14-8-10-15(20)11-9-14)19(23)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23) |
InChI Key |
KBANEMVRSQMCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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